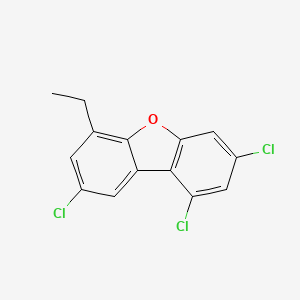
1,3,8-Trichloro-6-ethyl-dibenzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,8-Trichloro-6-ethyl-dibenzofuran is a chemical compound with the molecular formula C14H9Cl3O. It is a derivative of dibenzofuran, which is a heterocyclic organic compound consisting of two benzene rings fused to a central furan ring. The presence of three chlorine atoms and an ethyl group in this compound makes it unique and potentially useful in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of chlorinating agents such as chlorine gas or thionyl chloride, and the reaction is carried out under controlled temperature and pressure to ensure selective chlorination at the desired positions .
Industrial Production Methods
In an industrial setting, the production of 1,3,8-Trichloro-6-ethyl-dibenzofuran may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The ethylation step can be achieved using ethyl halides in the presence of a suitable catalyst .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,8-Trichloro-6-ethyl-dibenzofuran can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dibenzofuran derivatives with different oxidation states.
Reduction: Reduction reactions can remove chlorine atoms or reduce the furan ring.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dibenzofuran-quinones, while substitution reactions can produce various substituted dibenzofuran derivatives .
Applications De Recherche Scientifique
1,3,8-Trichloro-6-ethyl-dibenzofuran has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the treatment of diseases where chlorinated aromatic compounds have shown efficacy.
Mécanisme D'action
The mechanism of action of 1,3,8-Trichloro-6-ethyl-dibenzofuran involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms and the ethyl group can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,8-Trichloro-6-methyl-dibenzofuran: Similar in structure but with a methyl group instead of an ethyl group.
1,3,8-Trichloro-dibenzofuran: Lacks the ethyl group, making it less hydrophobic.
1,3,6,8-Tetrachloro-dibenzofuran: Contains an additional chlorine atom, which may alter its reactivity and biological activity.
Uniqueness
1,3,8-Trichloro-6-ethyl-dibenzofuran is unique due to the presence of both chlorine atoms and an ethyl group, which can significantly influence its chemical properties and reactivity. This combination makes it a valuable compound for various applications in scientific research and industry .
Propriétés
Numéro CAS |
125652-16-6 |
|---|---|
Formule moléculaire |
C14H9Cl3O |
Poids moléculaire |
299.6 g/mol |
Nom IUPAC |
1,3,8-trichloro-6-ethyldibenzofuran |
InChI |
InChI=1S/C14H9Cl3O/c1-2-7-3-8(15)4-10-13-11(17)5-9(16)6-12(13)18-14(7)10/h3-6H,2H2,1H3 |
Clé InChI |
LYNXFANHQJOIDJ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C2C(=CC(=C1)Cl)C3=C(O2)C=C(C=C3Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


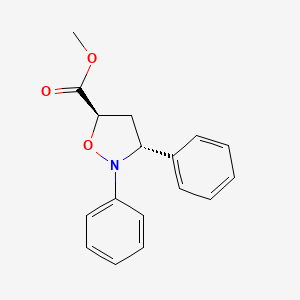

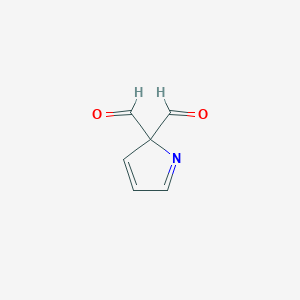
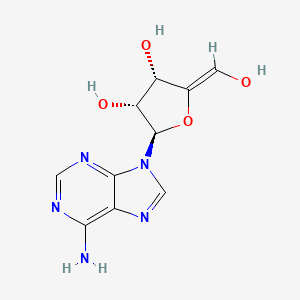
![Dimethyl[5-pentyl-4-(propan-2-yl)furan-2-yl]phenylsilane](/img/structure/B12904769.png)


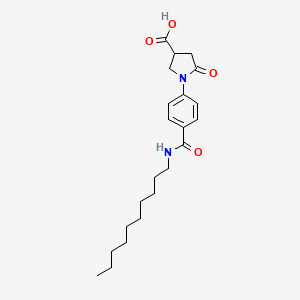
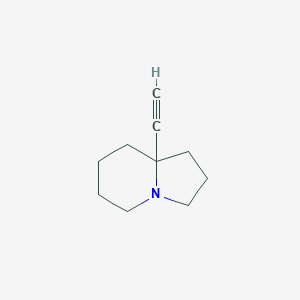


![2-(Bromochloromethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B12904803.png)
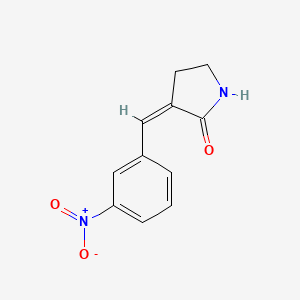
![3-Methyl-7-(methylsulfanyl)-3h-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B12904813.png)
